molecular formula C13H14N2O2S B2737013 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid CAS No. 181811-44-9

1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2737013
CAS No.: 181811-44-9
M. Wt: 262.33
InChI Key: RSOHLDYQGWVCCJ-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid is a compound that features a benzothiazole ring fused to a piperidine ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with piperidine-4-carboxylic acid under specific reaction conditions. The reaction is often carried out in the presence of a catalyst such as piperidine and a solvent like ethanol . The reaction conditions, including temperature and time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Benzothiazol-2-yl)piperidine-2-carboxylic acid
  • 1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic acid
  • 1-(1,3-Benzothiazol-2-yl)piperidine-5-carboxylic acid

Uniqueness

1-(1,3-Benzothiazol-2-yl)piperidine-4-carboxylic acid is unique due to the specific position of the carboxylic acid group on the piperidine ring. This positioning can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c16-12(17)9-5-7-15(8-6-9)13-14-10-3-1-2-4-11(10)18-13/h1-4,9H,5-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSOHLDYQGWVCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181811-44-9
Record name 1-(1,3-benzothiazol-2-yl)piperidine-4-carboxylic acid
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